![molecular formula C25H32N2S B14443420 4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) CAS No. 78132-99-7](/img/structure/B14443420.png)
4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) is a chemical compound that features a thiophene ring linked to two N,N-diethylaniline groups via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) typically involves the condensation of thiophene-2-carbaldehyde with N,N-diethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学研究应用
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Materials Science:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development and the study of biological interactions.
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) involves its interaction with molecular targets through its thiophene and aniline moieties. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic electronics, the compound’s electronic properties facilitate charge transport and light emission.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but features dimethyl groups instead of diethyl groups.
4,4’-Methylenebis(2-methylaniline): Another similar compound with methyl groups on the aromatic rings.
4,4’-Methylenebis(2,6-diethylaniline): This compound has additional ethyl groups on the aromatic rings.
Uniqueness
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.
属性
CAS 编号 |
78132-99-7 |
|---|---|
分子式 |
C25H32N2S |
分子量 |
392.6 g/mol |
IUPAC 名称 |
4-[[4-(diethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C25H32N2S/c1-5-26(6-2)22-15-11-20(12-16-22)25(24-10-9-19-28-24)21-13-17-23(18-14-21)27(7-3)8-4/h9-19,25H,5-8H2,1-4H3 |
InChI 键 |
SFWHRWVANQCUHP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


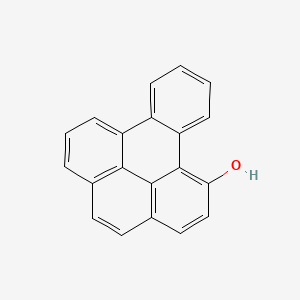
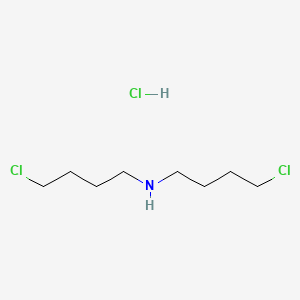
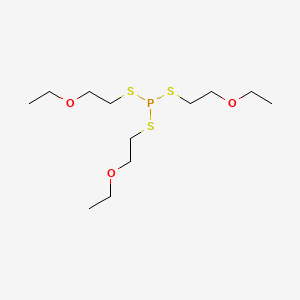
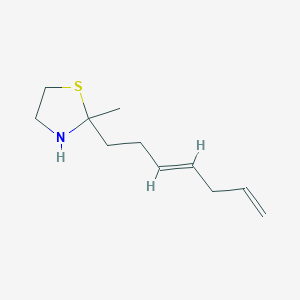
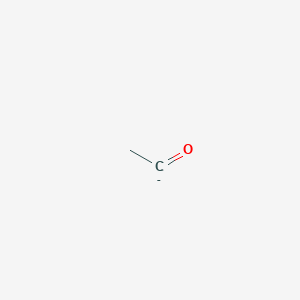
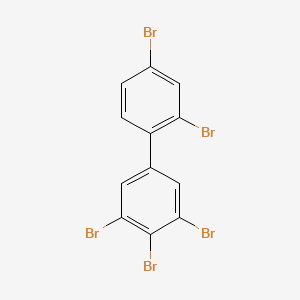
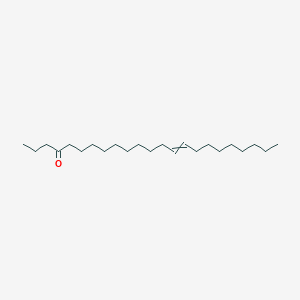
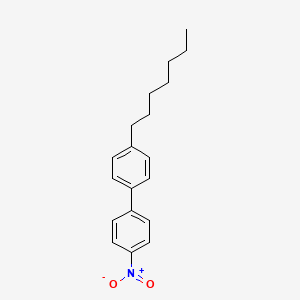

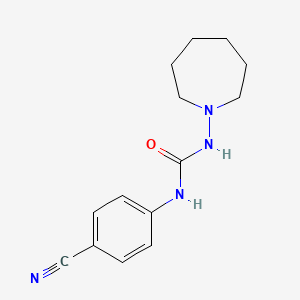
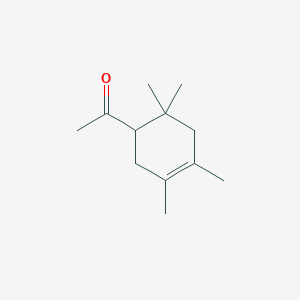

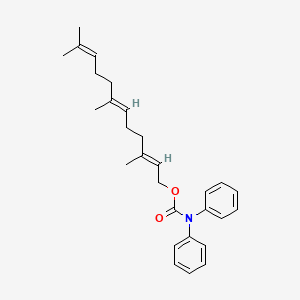
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
